

Using 2-Chloro-3-chloromethyl-8-ethylquinoline as an intermediate

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Compound of Interest

Compound Name: 2-Chloro-3-chloromethyl-8-ethylquinoline

CAS No.: 948291-44-9

Cat. No.: B3033199

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Application Note: Strategic Utilization of **2-Chloro-3-chloromethyl-8-ethylquinoline** in Medicinal Chemistry

Executive Summary & Chemical Identity

2-Chloro-3-chloromethyl-8-ethylquinoline (CAS: 948291-44-9) is a high-value, bifunctional heterocyclic building block.^{[1][2][3]} Unlike common quinoline commodities, the 8-ethyl substituent provides a unique steric and lipophilic vector, making this intermediate critical for "scaffold hopping" in drug discovery programs—specifically for Kinase Inhibitors (c-Met, PI3K) and Tubulin Polymerization Inhibitors.^{[1][3]}

This guide details the chemoselective exploitation of its two electrophilic sites: the highly reactive C3-chloromethyl (

) and the less reactive C2-chloro (

).^{[1][2][3]}

Property	Specification
CAS Number	948291-44-9
Molecular Formula	
Molecular Weight	240.13 g/mol
Key Functional Groups	1.[1][2][3] Alkyl Halide (Benzylic-like, C3)2.[1][3] Aryl Chloride (Heteroaromatic, C2)3.[1] Ethyl Group (Lipophilic handle, C8)
Primary Applications	Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Libraries, Montelukast Analogs

Reactivity Profile & Mechanistic Logic

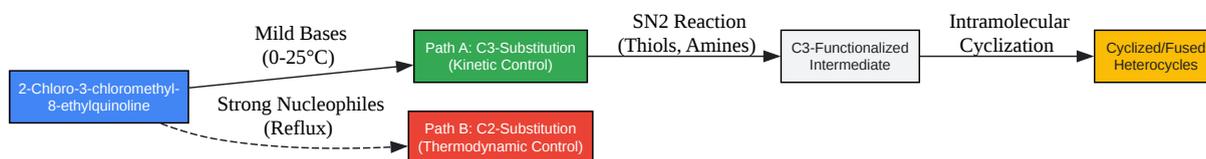
To use this intermediate effectively, researchers must understand the reactivity hierarchy.[1]

The molecule possesses two electrophilic centers with distinct activation energy barriers.[1][3]

- Kinetic Control (Site A - C3): The chloromethyl group is essentially a benzylic chloride.[1][3] It undergoes reactions rapidly with nucleophiles (thiols, amines, azides) under mild conditions.[1]
- Thermodynamic/Catalytic Control (Site B - C2): The 2-chloro position is deactivated relative to the alkyl chloride but activated relative to chlorobenzene due to the ring nitrogen.[1][2][3] It undergoes Nucleophilic Aromatic Substitution () or Palladium-catalyzed cross-coupling (Suzuki/Buchwald), usually requiring heat or catalysis.[1][3]

Crucial Strategy: Always functionalize the C3-chloromethyl group first if preserving the C2-chloro handle is required for later diversity.[1][2][3]

Visualizing the Reactivity Workflow



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Caption: Figure 1. Chemoselective functionalization strategy. Path A is the standard entry point for library synthesis.[1]

Experimental Protocols

Protocol A: Chemoselective C3-Thioether Formation (Montelukast-Type Coupling)

Context: This protocol mimics the synthesis of Leukotriene Receptor Antagonists, utilizing the 8-ethylquinoline core to alter metabolic stability compared to the standard 7-chloro analogs.[1][2][3]

Reagents:

- Substrate: **2-Chloro-3-chloromethyl-8-ethylquinoline** (1.0 eq)[1][2][3]
- Nucleophile: Thiol derivative (e.g., Methyl 1-(mercaptomethyl)cyclopropaneacetate) (1.1 eq)[1][2][3]
- Base: Cesium Carbonate () or DIPEA (1.5 eq)[1]
- Solvent: Anhydrous Acetonitrile (ACN) or DMF.[1][3]

Step-by-Step Methodology:

- Preparation: Dissolve 1.0 eq of the thiol nucleophile in anhydrous ACN (0.1 M concentration) under nitrogen atmosphere.

- Activation: Add 1.5 eq of

. Stir at

for 15 minutes to generate the thiolate anion.
- Addition: Add **2-Chloro-3-chloromethyl-8-ethylquinoline** (dissolved in minimal ACN) dropwise over 10 minutes. Note: Dropwise addition prevents dimerization of the highly reactive alkyl chloride.[1]
- Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is typically complete in 1–2 hours.[1][3]
 - Checkpoint: The C2-Cl signal (Ar-Cl) should remain intact.[1][2][3] If C2 substitution is observed, lower temperature to

.[1][3]
- Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1][3]
- Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Fused Pyrrolo[3,4-b]quinolines (Cyclization)

Context: This protocol utilizes both electrophilic sites to build tricyclic cores, common in DNA-intercalating antitumor agents.[1][2][3]

Reagents:

- Substrate: **2-Chloro-3-chloromethyl-8-ethylquinoline** (1.0 eq)[1][2][3]
- Nucleophile: Primary amine (e.g., Benzylamine or Aniline) (1.2 eq)[1]
- Solvent: Ethanol or Toluene.[1][3]

Step-by-Step Methodology:

- Initial Alkylation (C3): Dissolve substrate in Ethanol. Add amine (1.2 eq) and stir at RT for 2 hours. This displaces the aliphatic C3-Cl first.[1][2][3]
- Thermal Cyclization (C2): Once the intermediate is formed (verified by LC-MS), heat the reaction mixture to Reflux () for 6–12 hours.
 - Mechanism:[3][4] The secondary amine formed at C3 attacks the C2-position via intramolecular , ejecting the C2-chloride and closing the pyrrole ring.[1][2][3]
- Isolation: Cool to RT. The fused tricyclic product often precipitates.[1][3] Filter and wash with cold ethanol.[1][3]

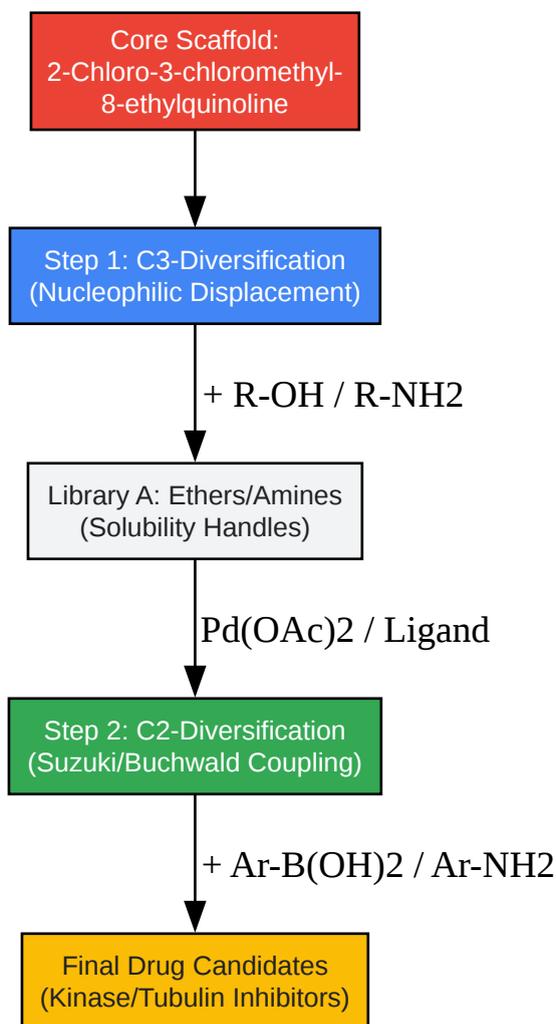
Downstream Applications & Library Generation

The 8-ethylquinoline scaffold is particularly valuable for generating Structure-Activity Relationship (SAR) data in kinase programs.[1][2][3] The ethyl group at C8 creates a "bulge" that can induce selectivity for kinases with larger hydrophobic pockets (e.g., c-Met).[1][3]

Target Classes:

- Tubulin Inhibitors: 3-formyl-8-ethylquinoline derivatives have shown potency against breast cancer cell lines (NCI-60 panel) [1].[1][2][3] The chloromethyl analog allows for the introduction of ether/amine linkers to improve solubility.[1][3]
- PI3K/mTOR Inhibitors: Quinoline cores are scaffolds for PI3K inhibitors (e.g., Dactolisib analogs).[1][3][5] The 8-ethyl group modulates the dihedral angle of the attached pharmacophores.[1][3]

Workflow: Library Synthesis via 2-Chloro-3-chloromethyl-8-ethylquinoline



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Caption: Figure 2. Divergent synthesis workflow for generating 8-ethylquinoline small molecule libraries.

Safety & Handling (SDS Summary)

- Hazards:
 - H314: Causes severe skin burns and eye damage (Corrosive).[1][3]
 - H317: May cause an allergic skin reaction (Sensitizer).[1][3]
 - Lachrymator: The chloromethyl moiety can act as a tear gas agent (similar to benzyl chloride).[1][3]

- Storage: Store at

under inert gas (Argon). Moisture sensitive (hydrolysis of

to

occurs over time).[1][2][3]
- Neutralization: Quench spills with 10% aqueous ammonium hydroxide or sodium thiosulfate solution.[1][3]

References

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Disclaimer: This protocol is for research purposes only. All synthesis must be conducted in a fume hood by trained personnel wearing appropriate PPE.[1][3]

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